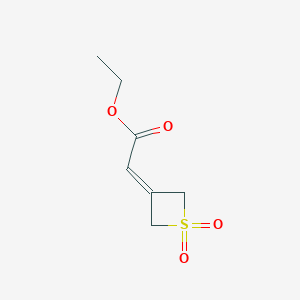

Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate

Description

Properties

IUPAC Name |

ethyl 2-(1,1-dioxothietan-3-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4S/c1-2-11-7(8)3-6-4-12(9,10)5-6/h3H,2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHWXMHOXSFNCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Multi-Modal Spectroscopic Approach to the Definitive Structure Elucidation of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

The thietane 1,1-dioxide scaffold is a privileged motif in medicinal chemistry, valued for its ability to act as a polar, metabolically stable, and synthetically tractable bioisostere.[1][2] This guide presents a comprehensive, field-proven strategy for the unambiguous structure elucidation of a key derivative, ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate. We move beyond a simple recitation of techniques, instead detailing the underlying scientific rationale for the sequential application of mass spectrometry, infrared spectroscopy, and a suite of advanced one- and two-dimensional nuclear magnetic resonance experiments. Each analytical step is designed to be a self-validating system, providing orthogonal data points that converge to a single, irrefutable structural assignment. This document serves as both a specific guide for the title compound and a general methodological template for the characterization of novel, small-molecule drug candidates.

Introduction: The Rationale for a Rigorous Elucidation Workflow

The molecule at the center of our investigation, this compound, combines three critical chemical features: a four-membered thietane 1,1-dioxide ring, an exocyclic α,β-unsaturated double bond, and an ethyl ester.[3][4] Each of these features imparts specific physicochemical properties relevant to drug design, but also presents unique challenges and opportunities for structural characterization.

The objective of this guide is to establish a logical and efficient workflow that guarantees structural integrity. We will operate under the hypothesis that the compound is synthesized via a Horner-Wadsworth-Emmons (HWE) olefination reaction, a robust method for creating E-olefins from stabilized phosphonate ylides and ketones.[5][6] This synthetic context informs our analytical strategy, as it defines the expected molecular formula and potential isomeric byproducts.

Caption: Logical workflow from synthesis to final structure confirmation.

Foundational Analysis: Molecular Formula and Functional Groups

The first phase of elucidation focuses on confirming the elemental composition and the presence of key functional groups. This is the bedrock upon which all subsequent connectivity mapping is built.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before investing in time-intensive NMR experiments, it is imperative to confirm that the material in hand has the correct molecular formula. HRMS provides this confirmation with high confidence by measuring the mass-to-charge ratio (m/z) to four or more decimal places, distinguishing the target from isobaric impurities.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Prepare a ~1 mg/mL solution of the purified compound in HPLC-grade methanol or acetonitrile.

-

Introduce the sample into the ESI-TOF mass spectrometer via direct infusion at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode, scanning a mass range of m/z 50-500.

-

Calibrate the instrument using a known standard immediately before the run to ensure mass accuracy.

-

Identify the protonated molecular ion [M+H]⁺ and/or the sodium adduct [M+Na]⁺.

Data Presentation: Expected HRMS Results

| Ion Species | Calculated m/z | Observed m/z | Mass Error (ppm) |

|---|---|---|---|

| [C₇H₁₀O₄S + H]⁺ | 191.0373 | Value from exp. | < 5 ppm |

| [C₇H₁₀O₄S + Na]⁺| 213.0192 | Value from exp. | < 5 ppm |

This initial step validates the successful outcome of the synthesis at a fundamental level, confirming the molecular formula C₇H₁₀O₄S.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to verify the presence of the core functional groups predicted by the proposed structure. The sulfone, the α,β-unsaturated ester, and the C-H bonds each have characteristic vibrational frequencies. Observing these bands provides strong, corroborating evidence for the gross structural features.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background scan.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Structural Moiety |

|---|---|---|---|

| ~2980 | Medium | C-H stretch (sp³) | Thietane ring & Ethyl group |

| ~1720 | Strong, Sharp | C=O stretch | α,β-Unsaturated Ester[7][8] |

| ~1650 | Medium | C=C stretch | Ylidene double bond |

| ~1310 & ~1120 | Strong, Sharp | S=O asymmetric & symmetric stretch | Sulfone (SO₂)[9] |

| ~1250 | Strong | C-O stretch | Ester |

The presence of strong, sharp peaks in the regions characteristic for a sulfone and an α,β-unsaturated ester provides immediate and powerful evidence for the proposed molecular architecture.

Definitive Connectivity Mapping: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom in the molecule.

Caption: Target molecule with atom numbering for NMR discussion.

One-Dimensional NMR: The Atomic Census

¹H NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum provides the first detailed map of the proton environments. The chemical shift (δ) indicates the degree of electronic shielding, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons. The powerful electron-withdrawing sulfone group is expected to significantly deshield the adjacent methylene protons (H-2 and H-4).

Experimental Protocol: ¹H NMR

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Assignment |

|---|---|---|---|---|---|

| H-a | 1.35 | Triplet (t) | 3H | 7.1 | -O-CH₂-CH₃ |

| H-b | 4.25 | Quartet (q) | 2H | 7.1 | -O-CH₂ -CH₃ |

| H-2/H-4 | 4.10 - 4.30 | Multiplet (m) | 4H | - | -CH₂ -SO₂-CH₂ - |

| H-5 | 6.20 | Quintet / tt | 1H | ~2.5 | =CH - |

Note: The vinylic proton (H-5) is expected to show a small coupling to the four equivalent protons on the thietane ring. The multiplicity might appear as a quintet or a triplet of triplets (tt) depending on the resolution.

¹³C{¹H} and DEPT-135 NMR Spectroscopy

Expertise & Causality: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment is crucial for validation; it differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons (like C-3 and C-6) are absent. This provides an exact count of each type of carbon, a self-validating check against the proposed structure.

Experimental Protocol: ¹³C and DEPT-135 NMR

-

Use the same sample prepared for ¹H NMR.

-

Acquire a standard proton-decoupled ¹³C spectrum.

-

Acquire a DEPT-135 spectrum to determine carbon multiplicities.

Data Presentation: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Label | Predicted δ (ppm) | DEPT-135 | Assignment |

|---|---|---|---|

| C-a | 14.2 | CH₃ (+) | -O-CH₂-C H₃ |

| C-b | 61.5 | CH₂ (-) | -O-C H₂-CH₃ |

| C-2/C-4 | 63.0 | CH₂ (-) | -C H₂-SO₂-C H₂- |

| C-5 | 118.0 | CH (+) | =C H- |

| C-3 | 155.0 | Quaternary (absent) | >C =CH- |

| C-6 | 165.5 | Quaternary (absent) | -C =O |

The high chemical shift of C-2/C-4 confirms their attachment to the strongly electron-withdrawing sulfone group.[10] The combination of ¹H, ¹³C, and DEPT data provides a robust, internally consistent assignment of all atoms.

Two-Dimensional NMR: Assembling the Puzzle

Expertise & Causality: While 1D NMR provides an inventory of parts, 2D NMR shows how they are connected. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon correlations, which is the ultimate tool for mapping the complete molecular framework across non-protonated centers.

Experimental Protocol: 2D NMR (COSY, HSQC, HMBC)

-

Using the same sample, acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs.

-

Optimize acquisition and processing parameters to ensure adequate resolution in both dimensions.

Analysis of Key 2D NMR Correlations:

-

COSY (Correlation SpectroscopY):

-

A strong cross-peak between H-a (δ ~1.35) and H-b (δ ~4.25) will confirm the ethyl fragment.

-

A crucial cross-peak between the vinylic proton H-5 (δ ~6.20) and the thietane protons H-2/H-4 (δ ~4.10-4.30) will establish the connection of the ylidene group to the ring.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment serves as a definitive link between the proton and carbon assignments.

-

H-a (δ ~1.35) will correlate to C-a (δ ~14.2).

-

H-b (δ ~4.25) will correlate to C-b (δ ~61.5).

-

H-2/H-4 (δ ~4.10-4.30) will correlate to C-2/C-4 (δ ~63.0).

-

H-5 (δ ~6.20) will correlate to C-5 (δ ~118.0).

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the final and most powerful step, confirming the connectivity across quaternary carbons.

-

Key Correlation 1: The protons of the ethyl group, H-b (δ ~4.25), will show a 3-bond correlation to the ester carbonyl carbon, C-6 (δ ~165.5). This definitively places the ethyl group on the ester oxygen.

-

Key Correlation 2: The vinylic proton, H-5 (δ ~6.20), will show a 2-bond correlation to the ester carbonyl C-6 and a 2-bond correlation to the quaternary alkene carbon C-3 (δ ~155.0).

-

Key Correlation 3: The thietane protons, H-2/H-4 (δ ~4.10-4.30), will show a crucial 2-bond correlation to the quaternary alkene carbon C-3 , locking the ring to the ylidene moiety.

-

Caption: Key HMBC correlations confirming the molecular backbone.

Conclusion

References

-

Chow, Y. L. (1974). One Step Synthesis of Thietane 1,1-Dioxide Derivatives from α-Amino Ketoximes. Canadian Journal of Chemistry, 52(12), 2283-2288. Available at: [Link]

-

Bull, J. A., & Croft, R. A. (2020). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry, 85(21), 14036–14045. Available at: [Link]

-

Chem-Impex. (n.d.). Thietane 1,1-dioxide. Retrieved January 19, 2026, from [Link]

-

Klen, E. B., et al. (2017). 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties. Pharmaceutical Chemistry Journal, 50(10), 668-674. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 265652, Thietane 1,1-dioxide. PubChem. Retrieved January 19, 2026, from [Link].

-

Wiley-VCH GmbH. (n.d.). Thietane 1,1-dioxide. SpectraBase. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Thietane Derivatives. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177785043, 2-(1,1-Dioxothietan-3-yl)ethyl acetate. PubChem. Retrieved January 19, 2026, from [Link].

-

Spectra of ethyl acetate. (n.d.). University of Birmingham. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved January 19, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2023, October 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 19, 2026, from [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved January 19, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved January 19, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate. Retrieved January 19, 2026, from [Link]

-

Trovato, F., & Roy, A. (2018). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Medicinal Chemistry, 25(22), 2595-2610. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Wittig-Horner Reaction [organic-chemistry.org]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate, a specialized heterocyclic compound with significant potential in medicinal chemistry. While a specific CAS number for this molecule is not prominently available in public databases, indicating its status as a novel or specialized research compound, its structural motifs—the thietane-1,1-dioxide core and the α,β-unsaturated ester side chain—are well-characterized. This document will detail a plausible synthetic route, outline its expected physicochemical properties, and explore its applications in modern drug discovery, providing researchers and drug development professionals with a foundational understanding of this promising molecular scaffold.

The Thietane-1,1-dioxide Moiety: A Rising Star in Medicinal Chemistry

The thietane ring, a four-membered heterocycle containing a sulfur atom, and its oxidized form, thietane-1,1-dioxide, have garnered increasing attention in medicinal chemistry.[1] Historically less explored than its oxetane analog, the thietane scaffold offers unique structural and physicochemical properties.[2] The oxidized sulfone group in thietane-1,1-dioxide is of particular interest as it acts as a rigid, non-planar, and polar bioisostere for other chemical groups. This allows for the fine-tuning of properties such as solubility, metabolic stability, and cell permeability, which are critical in drug design.[3] The incorporation of the thietane-1,1-dioxide moiety has shown promise in the development of novel therapeutics, including compounds with antidepressant activity.[4]

Proposed Synthesis of this compound

A logical and efficient synthetic pathway to this compound can be envisioned starting from the commercially available thietan-3-one. The synthesis involves two primary transformations: the oxidation of the sulfide to a sulfone and the introduction of the ethylideneacetate side chain via an olefination reaction.

Oxidation of Thietan-3-one to Thietan-3-one 1,1-dioxide

The initial step is the oxidation of the sulfur atom in thietan-3-one to form thietan-3-one 1,1-dioxide. This transformation is crucial as the resulting sulfone significantly influences the electronic and steric properties of the ring. A common and effective method for this oxidation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM).

Caption: Oxidation of Thietan-3-one.

Olefination via Horner-Wadsworth-Emmons Reaction

To introduce the ethylideneacetate side chain, a Horner-Wadsworth-Emmons (HWE) reaction is the preferred method.[5] This reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic phosphonate carbanions, milder reaction conditions, and a simpler purification process due to the water-soluble nature of the phosphate byproduct.[6] The HWE reaction typically provides excellent stereoselectivity, favoring the formation of the (E)-alkene.[7]

The reaction involves the deprotonation of triethyl phosphonoacetate with a suitable base, such as sodium hydride (NaH), to generate the phosphonate carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of thietan-3-one 1,1-dioxide. The resulting intermediate collapses to form the desired α,β-unsaturated ester and a water-soluble phosphate byproduct.

Sources

- 1. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate, a heterocyclic compound of increasing interest in medicinal chemistry. This document details its physicochemical properties, including a definitive determination of its molecular weight. Furthermore, it outlines a logical synthetic pathway, explores its potential applications in drug discovery, and provides detailed experimental protocols. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel thietane-based scaffolds.

Introduction: The Significance of the Thietane-1,1-dioxide Moiety

The thietane ring, a four-membered sulfur-containing heterocycle, and its oxidized form, thietane-1,1-dioxide, have emerged as valuable structural motifs in modern drug discovery. The incorporation of the thietane-1,1-dioxide scaffold can significantly influence the physicochemical properties of a molecule, often improving aqueous solubility, metabolic stability, and cell permeability, while also acting as a bioisostere for other chemical groups. These characteristics make thietane derivatives, such as this compound, attractive building blocks for the development of new therapeutic agents. This guide focuses specifically on the ethyl acetate derivative, providing a detailed analysis of its core properties and synthetic considerations.

Physicochemical Properties

The fundamental characteristics of this compound are crucial for its application in synthetic and medicinal chemistry. A precise understanding of its molecular weight and formula is paramount for accurate experimental design and data interpretation.

Molecular Formula and Weight

The molecular formula of this compound is C₇H₁₀O₄S .

This is derived from its structural predecessor, Ethyl 2-(thietan-3-ylidene)acetate, which has the molecular formula C₇H₁₀O₂S[1]. The "1,1-dioxido" nomenclature signifies the addition of two oxygen atoms to the sulfur atom of the thietane ring.

Based on the molecular formula, the calculated molecular weight is:

-

Monoisotopic Mass: 190.0300 g/mol

-

Average Mass: 190.211 g/mol

This calculated weight is consistent with the mass of the unoxidized parent compound (158.22 g/mol for C₇H₁₀O₂S) plus the mass of two oxygen atoms.

Structural and Chemical Data

A summary of the key chemical identifiers and predicted properties for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₄S | Calculated |

| Molecular Weight | 190.21 g/mol | Calculated |

| IUPAC Name | This compound | - |

| CAS Number | Not assigned | - |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through a two-step process starting from the corresponding unoxidized thietane. The oxidation of thietanes to thietane-1,1-dioxides is a well-established transformation in organic chemistry.

Synthetic Workflow

The proposed synthetic pathway involves the oxidation of Ethyl 2-(thietan-3-ylidene)acetate. This precursor is commercially available or can be synthesized according to known methods.

Sources

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate from Thietan-3-one

Executive Summary: This guide provides a detailed, two-step synthetic pathway for the preparation of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate, a valuable heterocyclic building block, starting from the commercially available precursor, thietan-3-one. The synthesis involves an initial oxidation of the thietane sulfur atom to a sulfone, followed by a Horner-Wadsworth-Emmons olefination to construct the target exocyclic α,β-unsaturated ester. This document furnishes senior researchers and drug development professionals with a robust framework, encompassing not only step-by-step protocols but also the underlying mechanistic rationale and critical process considerations to ensure reproducible and efficient synthesis.

Introduction: The Emerging Importance of the Thietane Dioxide Scaffold

Thietanes, four-membered sulfur-containing heterocycles, and their oxidized derivatives, particularly thietane-1,1-dioxides, are gaining significant traction as privileged scaffolds in medicinal and agricultural chemistry.[1] The thietane dioxide moiety offers a unique combination of properties: it is a compact, stable, and polar structure that can act as a bioisostere for other chemical groups, improving physicochemical properties such as solubility and metabolic stability.[1] The target molecule, this compound, serves as a versatile intermediate, incorporating the thietane dioxide core with a reactive Michael acceptor system, making it amenable to further chemical diversification for the construction of complex molecular architectures.

Overall Synthetic Strategy

The transformation of thietan-3-one into the target compound is efficiently achieved in two sequential reactions. The first step is the oxidation of the sulfide in the starting material to a sulfone, yielding the key intermediate, thietan-3-one 1,1-dioxide. The second step is a carbon-carbon double bond forming reaction, specifically a Horner-Wadsworth-Emmons (HWE) reaction, which installs the ethyl acetate side chain.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of Thietan-3-one 1,1-dioxide

Mechanistic Rationale & Experimental Causality

The conversion of the sulfide in thietan-3-one to a sulfone (dioxide) is a standard oxidation reaction. The choice of oxidant is critical to ensure high conversion without over-oxidation or degradation of the starting material. Meta-chloroperoxybenzoic acid (m-CPBA) is an excellent choice for this transformation. It is an electrophilic oxidant that is highly effective for the oxidation of sulfides to sulfones.[1][2] The reaction is typically performed in a chlorinated solvent like dichloromethane (CH2Cl2) to ensure solubility of the reactants and facilitate the workup, as the byproduct, m-chlorobenzoic acid, has limited solubility in it. Using a slight excess of m-CPBA (typically 2.1-2.2 equivalents) ensures the complete conversion of the sulfide to the sulfone, bypassing the intermediate sulfoxide stage. The reaction is initiated at a low temperature (0 °C) to control the initial exotherm and then allowed to warm to room temperature to drive the reaction to completion.

An alternative, greener oxidant is hydrogen peroxide in a solvent like acetic acid.[3] This method avoids chlorinated solvents and the benzoic acid byproduct, though reaction times and temperatures may need further optimization.

Detailed Experimental Protocol: Oxidation

This protocol is adapted from established procedures for the oxidation of similar thietane derivatives.[2]

Materials and Equipment

| Reagent/Equipment | Purpose |

|---|---|

| Thietan-3-one | Starting Material |

| m-CPBA (meta-Chloroperoxybenzoic acid, ~77%) | Oxidizing Agent |

| Dichloromethane (CH2Cl2), anhydrous | Solvent |

| Saturated aqueous sodium bicarbonate (NaHCO3) | Quenching & Neutralization |

| Saturated aqueous sodium thiosulfate (Na2S2O3) | Quenching excess oxidant |

| Anhydrous sodium sulfate (Na2SO4) | Drying Agent |

| Round-bottom flask, Magnetic stirrer | Reaction Vessel |

| Ice bath | Temperature Control |

| Separatory funnel | Liquid-liquid extraction |

| Rotary evaporator | Solvent Removal |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thietan-3-one (1.0 eq.) in anhydrous dichloromethane (to a concentration of ~0.1-0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Oxidant: To the stirred solution, add m-CPBA (~77%, 2.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

-

Quenching: Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous sodium thiosulfate solution until a starch-iodide paper test indicates no remaining peroxide. Then, add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude thietan-3-one 1,1-dioxide is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization or flash column chromatography.

Part 2: Synthesis of this compound

Mechanistic Rationale & Experimental Causality

The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for the olefination of ketones to form α,β-unsaturated esters.[4] It offers significant advantages over the classical Wittig reaction, primarily the formation of a water-soluble phosphate byproduct that is easily removed during aqueous workup, simplifying purification.[5][6] The reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding Wittig ylide, allowing it to react efficiently with ketones like thietan-3-one 1,1-dioxide.[4]

The HWE reaction generally provides high (E)-stereoselectivity.[4][5] This is because the intermediate steps of the reaction mechanism are typically reversible, allowing the system to equilibrate to the thermodynamically more stable anti-oxaphosphetane intermediate, which leads to the (E)-alkene product.

Caption: Simplified Horner-Wadsworth-Emmons reaction mechanism.

The choice of base is important. Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used to deprotonate the phosphonate.[5] For substrates that may be sensitive to such a strong base, milder conditions such as the Masamune-Roush conditions (LiCl and DBU in acetonitrile) can be employed.[4][7]

Detailed Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials and Equipment

| Reagent/Equipment | Purpose |

|---|---|

| Thietan-3-one 1,1-dioxide | Starting Material (from Part 1) |

| Triethyl phosphonoacetate | HWE Reagent |

| Sodium hydride (NaH, 60% dispersion in mineral oil) | Base |

| Tetrahydrofuran (THF), anhydrous | Solvent |

| Saturated aqueous ammonium chloride (NH4Cl) | Quenching |

| Ethyl acetate (EtOAc) | Extraction Solvent |

| Anhydrous sodium sulfate (Na2SO4) | Drying Agent |

| Three-neck round-bottom flask, Magnetic stirrer | Reaction Vessel |

| Syringe, Septa, Nitrogen/Argon line | Inert Atmosphere Technique |

| Rotary evaporator | Solvent Removal |

| Silica gel | Flash Column Chromatography |

Procedure:

-

Preparation: In a flame-dried three-neck round-bottom flask under an inert atmosphere (N2 or Ar), place sodium hydride (60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, and carefully decant the hexanes.

-

Reagent Addition: Add anhydrous THF to the flask, followed by the dropwise addition of triethyl phosphonoacetate (1.2 eq.) via syringe at 0 °C.

-

Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The formation of the phosphonate carbanion is usually indicated by the cessation of hydrogen gas evolution.

-

Substrate Addition: Dissolve the thietan-3-one 1,1-dioxide (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the consumption of the starting ketone.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The water-soluble diethyl phosphate byproduct will remain in the aqueous layer.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure this compound.

Characterization

The final product should be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the presence of the ethyl ester and the vinylic proton, and the characteristic shifts of the thietane dioxide ring protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the sulfone (SO₂) stretching bands (~1300-1350 cm⁻¹ and 1120-1160 cm⁻¹) and the α,β-unsaturated ester carbonyl (C=O) stretch (~1715-1730 cm⁻¹).

Safety Considerations

-

m-CPBA is a potentially explosive oxidizing agent, especially upon impact or heating. Handle with care and avoid contact with metals.

-

Sodium hydride (NaH) is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. All manipulations should be performed under an inert atmosphere, and quenching must be done slowly and at low temperature.

-

Dichloromethane is a suspected carcinogen. Handle in a well-ventilated fume hood.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

This guide outlines a reliable and efficient two-step synthesis of this compound from thietan-3-one. By employing a robust oxidation followed by a high-yielding and stereoselective Horner-Wadsworth-Emmons reaction, this protocol provides a clear pathway for accessing this valuable chemical building block. The detailed explanation of the rationale behind procedural choices equips researchers with the knowledge to troubleshoot and adapt the synthesis for their specific drug discovery and development needs.

References

-

Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry. [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

-

Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. [Link]

-

Thietanes and Derivatives. Science of Synthesis. [Link]

-

Thietes and Derivatives. Science of Synthesis. [Link]

-

Wittig Reaction Mechanism & Examples. Total Synthesis. [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of an Alkene via the Wittig Reaction. University of Missouri–St. Louis. [Link]

-

The Wittig Reaction. Edubirdie. [Link]

-

Mastering Wittig Reactions: A Guide to Ethyl (triphenylphosphoranylidene)acetate. LinkedIn. [Link]

-

Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate. National Institutes of Health (NIH). [Link]

-

Oxidation and isomerism of thietane-containing heterocycles. ResearchGate. [Link]

-

Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Royal Society of Chemistry. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. Triethyl phosphonoacetate - Enamine [enamine.net]

"Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate" as a Michael acceptor

An In-depth Technical Guide to Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate as a Michael Acceptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a highly versatile yet under-explored Michael acceptor. The unique structural characteristics of this molecule, combining the potent electron-withdrawing sulfone group of a thietane-1,1-dioxide ring with an exocyclic α,β-unsaturated ester, render it exceptionally reactive towards nucleophilic conjugate addition. This guide details a proposed synthetic pathway, explores the mechanistic underpinnings of its reactivity, and provides a validated, step-by-step protocol for its application in Michael addition reactions. The stability and desirable physicochemical properties of the thietane-1,1-dioxide moiety make this reagent a valuable tool for the synthesis of novel chemical entities in drug discovery and materials science.

Introduction: A Novel Scaffold for Conjugate Addition Chemistry

The field of organic synthesis continually seeks novel building blocks that offer unique reactivity and lead to the generation of complex molecular architectures with desirable properties. This compound emerges as a compelling candidate in this arena. Its structure is a sophisticated amalgamation of two key activating groups:

-

The α,β-Unsaturated Ester: A classic Michael acceptor system.

-

The Vinyl Sulfone Analogue: The exocyclic double bond is conjugated with the powerfully electron-withdrawing sulfone group of the thietane-1,1-dioxide ring.

The sulfone functionality significantly enhances the electrophilicity of the β-carbon, making this molecule substantially more reactive than a typical acrylate. Vinyl sulfones are known to be highly active Michael acceptors, often reacting selectively and more rapidly than their acrylate counterparts.[1][2] The resulting thioether sulfone bonds from thia-Michael additions are also notably stable against hydrolysis.[3]

Furthermore, the thietane-1,1-dioxide motif is of increasing interest in medicinal chemistry. This small, saturated heterocyclic ring is a metabolically stable, polar, and three-dimensional scaffold that can serve as a bioisostere for other chemical groups, potentially improving physicochemical properties such as solubility and cell permeability.[4] This guide will provide the foundational knowledge for synthesizing and utilizing this potent Michael acceptor.

Proposed Synthesis of this compound

Step 1: Oxidation of Thietan-3-one to Thietan-3-one 1,1-dioxide

The initial step involves the oxidation of the sulfur atom in thietan-3-one to the sulfone. This transformation is critical as it installs the key electron-withdrawing group that activates the future Michael acceptor. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this type of oxidation.[5]

Experimental Protocol: Synthesis of Thietan-3-one 1,1-dioxide

-

Reaction Setup: To a solution of thietan-3-one (1.0 eq) in dichloromethane (CH₂Cl₂) (0.1 M) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Add m-CPBA (approx. 77% purity, 2.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until full consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with CH₂Cl₂ (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield thietan-3-one 1,1-dioxide as a white solid.

Step 2: Olefination via Horner-Wadsworth-Emmons (HWE) Reaction

With the activated ketone in hand, the exocyclic double bond and ester functionality are introduced using the Horner-Wadsworth-Emmons (HWE) reaction. This olefination method is superior to the standard Wittig reaction for this substrate due to the higher nucleophilicity of the phosphonate carbanion and the ease of removal of the water-soluble phosphate byproduct.[6][7] The HWE reaction generally provides excellent stereoselectivity for the (E)-alkene.[8]

Experimental Protocol: Synthesis of this compound

-

Phosphonate Anion Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add ethyl 2-(diethoxyphosphoryl)acetate (1.2 eq) dropwise via syringe.[9][10] Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases.

-

Ketone Addition: Re-cool the resulting clear solution of the phosphonate anion to 0 °C. Add a solution of thietan-3-one 1,1-dioxide (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the title compound.

Caption: General mechanism of the Michael addition.

A Validated Protocol: Base-Catalyzed Thia-Michael Addition

To demonstrate the utility of this compound, a representative protocol for a thia-Michael addition with benzyl mercaptan is provided. This reaction is chosen for its reliability, high yield, and the common use of thiol-containing nucleophiles in bioconjugation and medicinal chemistry.

Experimental Protocol: Synthesis of Ethyl 2-(1-(benzylthio)-1,1-dioxidothietan-3-yl)acetate

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as THF or acetonitrile (0.2 M) in a round-bottom flask, add benzyl mercaptan (1.1 eq).

-

Catalyst Addition: Add a catalytic amount of a mild, non-nucleophilic organic base, such as triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq).

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid; monitor its progress by TLC or LC-MS. For less reactive thiols, gentle heating (40-50 °C) may be required.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Dissolve the residue in ethyl acetate and wash with 1 M HCl to remove the basic catalyst, followed by a wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography to yield the pure Michael adduct.

Caption: Experimental workflow for a thia-Michael addition.

Applications in Drug Discovery and Beyond

The Michael adducts derived from this compound are valuable intermediates for further synthetic elaboration. The thietane-1,1-dioxide core is exceptionally stable to a range of chemical conditions, including acidic and basic hydrolysis, and many oxidative and reductive conditions. [4][5] The ester functionality of the adducts can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in pharmaceuticals. The stability and polarity of the sulfone group make these scaffolds attractive for targeting protein binding sites where hydrogen bonding is crucial. The development of novel inhibitors for enzymes such as cysteine proteases often leverages the high reactivity of vinyl sulfones with thiol residues. [3]

Conclusion

This compound represents a potent and highly versatile tool for modern organic synthesis. Its enhanced reactivity as a Michael acceptor, combined with the desirable properties of the resultant thietane-1,1-dioxide-containing products, opens new avenues for the construction of complex molecules. The synthetic and application protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this unique chemical entity in the development of new therapeutics and advanced materials.

References

-

Horner, L.; Hoffmann, H.; Wippel, H. G. Phosphororganische Verbindungen, XII. Phosphinoxyde als Olefinierungsreagenzien. Chem. Ber.1958 , 91 (1), 61-63. [Link]

-

Nair, D. P.; Podgórski, M.; Chatani, S.; Gong, T.; Xi, W.; Fenoli, C. R.; Bowman, C. N. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polym. Chem.2013 , 4 (5), 1437-1446. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

Grokipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. [Link]

-

Palmer, J. T.; Rasnick, D.; Klaus, J. L.; Brömme, D. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors. Org. Lett.2003 , 5 (11), 1967-1970. [Link]

-

Deng, H.; Wang, Y.; Zhang, Z. Chiral Amine-Mediated Asymmetric Conjugate Additions to Vinyl Sulfones. Aust. J. Chem.2009 , 62 (9), 1055. [Link]

-

Nair, D. P.; Podgórski, M.; Chatani, S.; Gong, T.; Xi, W.; Fenoli, C. R.; Bowman, C. N. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polym. Chem.2013 , 4, 1437-1446. [Link]

-

Nair, D. P.; McKenzie, M.; Farrer, J. A.; McCormick, J. C.; Kloxin, C. J.; Bowman, C. N. The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chem. Mater.2014 , 26 (1), 724-744. [Link]

-

Rajesh, R.; Devassy, J. P.; Nihala, R.; Kunjanpillai, R. Cobalt(II) catalyzed Michael-type hydroamination of activated olefins. SSRN Electronic Journal2024 . [Link]

-

Ataman Kimya. ETHYL ACRYLATE. [Link]

-

ResearchGate. Asymmetric sulfa-Michael addition of thiols (50) to phenyl vinyl sulfone (51). [Link]

-

De Kimpe, N.; Verhé, R.; De Buyck, L.; Schamp, N. The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chem. Rev.1983 , 83 (5), 525-555. [Link]

-

Ohuchida, S.; Hamanaka, N.; Hayashi, M. Synthesis of some thietanoprostanoids. J. Chem. Soc., Perkin Trans. 11983 , 431. [Link]

-

Aditya Dye Chem. Ethyl Acrylate (EA). [Link]

-

Reddy, B. V. S.; Reddy, L. R.; Corey, E. J. Catalyzed Double Michael Addition of Anilines to Vinyl Sulfone. Org. Lett.2003 , 5 (11), 1967-1970. [Link]

-

Syzdykova, L. I.; Lesnikova, E. T.; Gimalova, F. A.; Maystrenko, V. N.; Sapozhnikova, L. A.; Khalilov, L. M. Oxidation and isomerism of thietane-containing heterocycles. Pharm. Chem. J.2014 , 48 (8), 524-527. [Link]

-

SpectraBase. Thietane 1,1-dioxide. [Link]

-

Saejong, P.; Zhong, J.; Rojas, J. J.; White, A. J. P.; Choi, C.; Bull, J. A. Synthesis of 3,3-Disubstituted Thietane Dioxides. J. Org. Chem.2022 , 87 (15), 10185-10195. [Link]

-

Saejong, P.; Zhong, J.; Rojas, J. J.; White, A. J. P.; Choi, C.; Bull, J. A. Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv.2022 . [Link]

-

Xiao, J.; Lu, Y.-P.; Liu, Y.-L.; Wong, P.-S.; Loh, T.-P. Michael Addition of Aldehydes to Vinyl Sulfones. Synfacts2011 , 2011 (05), 0561. [Link]

-

De Castro, K. Is it possible to do a Michael addition reaction between Vinyl sulfones and Phenolic Amines? ResearchGate.2021 . [Link]

-

Block, E.; De Coster, M. A.; George, J. H.; Gokel, G. W.; Greene, J. P.; He, C.; Jiang, B.; Li, Z.; Lin, F.; Merz, K. M.; et al. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 39: Thioketenes and Derivatives. Thieme, 2007 . [Link]

-

Chow, Y. L.; Joseph, T. C. One Step Synthesis of Thietane 1,1-Dioxide Derivatives from α-Amino Ketoximes. Can. J. Chem.1974 , 52 (12), 2283-2286. [Link]

-

Wikipedia. Triethyl phosphonoacetate. [Link]

-

Drelich, P.; Modrzejewska, A.; Rucinska, M.; Chojnacki, J.; Kafarski, P.; Berlicki, Ł. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules2022 , 27 (20), 6885. [Link]

- Google Patents.

-

Tian, J.; Zhang, C.; Qi, X.; Yan, X.; Li, Y.; Chen, L. Continuous asymmetric Michael additions of ketones to β-nitroolefins over (1R, 2R)-(+)-1, 2-DPEN modified sulfonic acid resin. Catal. Sci. Technol.2014 , 4 (10), 3448-3456. [Link]

-

ResearchGate. Supporting Information - Synthesis - Ethyl 2-(diethoxyphosphoryl)-2-ethoxyacetate 9. νmax (film)/cm-1 1746, 1265, 1145, 1039. [Link]

-

PubChem. Ethyl Acrylate. [Link]

-

Basic Acrylic Monomer Manufacturers, Inc. Ethyl Acrylate (EA). [Link]

-

Sanjay Chemicals (India) Pvt. Ltd. ETHYL ACRYLATE. [Link]

-

Zhu, Q.; Lu, Y. Organocatalytic Michael Addition of Aldehydes to Vinyl Sulfones: Enantioselective α-Alkylations of Aldehydes and Their Derivatives. Org. Lett.2007 , 9 (24), 4873-4876. [Link]

-

Saejong, P.; Zhong, J.; Rojas, J. J.; White, A. J. P.; Choi, C.; Bull, J. A. Synthesis of 3,3-Disubstituted Thietane Dioxides. J. Org. Chem.2022 , 87 (15), 10185-10195. [Link]

-

Denmark, S. E.; Gould, N. D.; Wolf, L. M. Bifunctional Iminophosphorane Catalyzed Enantioselective Sulfa-Michael Addition to Unactivated α,β-Unsaturated Amides. ChemRxiv.2021 . [Link]

-

ResearchGate. Knoevenagel Condensation Catalyzed by 1,1,3,3-Tetramethylguanidium Lactate. [Link]

-

Denmark, S. E.; Gould, N. D.; Wolf, L. M. Bifunctional Iminophosphorane-Catalyzed Enantioselective Sulfa-Michael Addition to Unactivated α,β-Unsaturated Amides. J. Am. Chem. Soc.2022 , 144 (2), 959-974. [Link]

-

Kauthale, S. S.; Bahekar, S. S.; Aswar, A. S. Knovenagel condensation of isatin with nitriles and 1, 3-diketones. Indian J. Chem.2014 , 53B, 132-136. [Link]

Sources

- 1. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. nbinno.com [nbinno.com]

- 10. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]

"Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate" reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate

Abstract

This compound is a highly functionalized, strained heterocyclic compound with significant potential as a versatile building block in modern organic synthesis. Its unique architecture, combining a four-membered thietane-1,1-dioxide ring with an exocyclic α,β-unsaturated ester, results in a distinct and powerful reactivity profile. The potent electron-withdrawing nature of the sulfone and ester moieties renders the exocyclic alkene exceptionally electrophilic, making it a superior Michael acceptor and a reactive partner in various cycloaddition reactions. This guide provides a comprehensive exploration of the synthesis, electronic properties, and characteristic reactions of this compound, offering field-proven insights and detailed protocols to enable its effective application in medicinal chemistry and materials science.

Introduction: A Molecule of Unique Potential

At the intersection of strained-ring chemistry and conjugate acceptor reactivity lies this compound. The core of this molecule is the thietane-1,1-dioxide heterocycle. Thietane rings, particularly when oxidized to the sulfone, are of growing interest in medicinal chemistry. They are recognized as valuable, rigid scaffolds and bioisosteres that can enhance metabolic stability and aqueous solubility of drug candidates.

The true synthetic power of this molecule, however, is unlocked by the exocyclic ylidene acetate functionality. This arrangement creates a highly polarized π-system, where the β-carbon is rendered extremely electron-deficient. This pronounced electrophilicity dictates the molecule's reactivity, making it a prime substrate for a host of nucleophilic and pericyclic reactions. This guide will dissect this reactivity, providing both the mechanistic rationale and practical methodologies for its exploitation.

Synthesis and Physicochemical Properties

A robust synthesis of the title compound is foundational to its application. A logical and efficient pathway involves a two-step sequence starting from the commercially available thietan-3-one.

Proposed Synthetic Pathway

The synthesis first establishes the exocyclic double bond via a Horner-Wadsworth-Emmons (HWE) olefination, followed by a selective oxidation of the sulfide to the target sulfone.

Protocol 1: Synthesis of this compound

Step A: Horner-Wadsworth-Emmons Reaction for Ethyl 2-(thietan-3-ylidene)acetate

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF).

-

Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq.) dropwise via syringe. Causality: The strong base (NaH) deprotonates the phosphonate ester, generating the reactive phosphorus ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen gas evolution ceases.

-

Olefination: Re-cool the resulting clear solution to 0 °C. Add a solution of thietan-3-one (1.0 eq.) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Workup and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Ethyl 2-(thietan-3-ylidene)acetate as a colorless to light yellow liquid.

Step B: Oxidation to this compound

-

Reaction Setup: Dissolve the Ethyl 2-(thietan-3-ylidene)acetate (1.0 eq.) from Step A in dichloromethane (DCM) in a round-bottom flask.

-

Oxidation: Cool the solution to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: m-CPBA is a reliable and selective oxidant for converting sulfides to sulfones. Using slightly more than two equivalents ensures complete oxidation of the sulfur atom without affecting the electron-deficient alkene.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC for the disappearance of the starting sulfide.

-

Workup and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to afford the title compound.

Caption: General mechanism of the Michael Addition reaction.

-

Mechanism: A nucleophile (Nu⁻) attacks the electron-poor β-carbon. The resulting negative charge is delocalized across the α-carbon, the carbonyl group, and the sulfone group, forming a resonance-stabilized enolate intermediate. Subsequent protonation (typically from the solvent or during workup) yields the final 1,4-adduct.

Classes of Effective Nucleophiles:

-

Thia-Michael (S-Nucleophiles): Thiols and thiophenols are exceptionally reactive partners. These reactions are often fast, high-yielding, and can proceed under mild, base-catalyzed conditions or even neat. [1]* Aza-Michael (N-Nucleophiles): Primary and secondary amines readily add to the activated alkene. [2]The reaction is a cornerstone for synthesizing β-amino acid derivatives and other nitrogen-containing scaffolds.

-

Oxa-Michael (O-Nucleophiles): Alcohols and phenols can serve as nucleophiles, though typically requiring stronger basic conditions (e.g., sodium alkoxides) to generate the requisite nucleophilicity.

-

Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonic esters, β-ketoesters, and nitroalkanes, are classic Michael donors that enable complex carbon-carbon bond formations. [3][4]Organocuprates (Gilman reagents) also add efficiently.

Protocol 2: Thia-Michael Addition of Thiophenol

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as THF or ethanol.

-

Addition of Nucleophile: Add thiophenol (1.05 eq.) to the solution.

-

Catalysis: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA, 0.1 eq.) or 1,8-diazabicycloundec-7-ene (DBU, 0.05 eq.). Causality: The base deprotonates the thiol to form the more nucleophilic thiolate anion, which initiates the conjugate addition. A catalytic amount is sufficient as the base is regenerated.

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or LC-MS for the disappearance of the starting material, typically completing within 1-4 hours.

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a mild acid (e.g., 1M HCl) to remove the base, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography to yield the 3-substituted thietane-1,1-dioxide adduct.

Cycloaddition Reactions

The highly electron-deficient nature of the exocyclic double bond makes it a potent dienophile in [4+2] cycloadditions and a dipolarophile in [3+2] cycloadditions. α,β-Unsaturated sulfones are known to be excellent partners in Diels-Alder reactions.

[4+2] Cycloaddition (Diels-Alder Reaction):

The molecule will react readily with electron-rich conjugated dienes (e.g., cyclopentadiene, Danishefsky's diene, 2,3-dimethyl-1,3-butadiene) to form six-membered spirocyclic ring systems. The reaction typically proceeds under thermal conditions and with high stereoselectivity, governed by the endo rule.

Caption: General scheme for the [4+2] Diels-Alder reaction.

Protocol 3: Diels-Alder Reaction with Cyclopentadiene

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a high-boiling solvent like toluene in a sealed tube or a flask equipped with a reflux condenser.

-

Reagent Addition: Add freshly cracked cyclopentadiene (2.0-3.0 eq.). Causality: Cyclopentadiene exists as its dimer at room temperature and must be "cracked" by heating to regenerate the monomeric diene. An excess is used to drive the reaction to completion.

-

Thermal Conditions: Heat the reaction mixture to 80-110 °C. The optimal temperature may vary and should be determined empirically.

-

Reaction Monitoring: Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot, observing the consumption of the starting dienophile.

-

Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess cyclopentadiene. The crude product is then purified by flash column chromatography (silica gel) to isolate the spirocyclic Diels-Alder adduct. The major diastereomer is typically the endo product.

Applications and Future Outlook

The reactivity profile of this compound positions it as a powerful tool for the rapid construction of molecular complexity.

-

Medicinal Chemistry: The thietane-1,1-dioxide core is a proven bioisostere that can improve the pharmacokinetic properties of drug candidates. The ability to introduce a wide variety of substituents via Michael additions allows for the creation of diverse compound libraries for high-throughput screening. The resulting adducts can serve as precursors to novel spirocyclic or highly substituted drug scaffolds.

-

Materials Science: As a bifunctional monomer, it holds potential for the synthesis of novel polymers. The sulfone group can impart desirable properties such as thermal stability and altered polarity, while the ester group provides a handle for further polymer modification.

Conclusion

This compound is a molecule defined by its electrophilicity. The synergistic electron-withdrawing effects of the sulfone and ester groups activate the exocyclic alkene, making it a premier substrate for Michael additions and a highly reactive partner in cycloaddition reactions. Understanding and leveraging this distinct reactivity profile provides chemists with a reliable and versatile strategy for synthesizing complex molecules containing the valuable thietane-1,1-dioxide motif, with broad applications from drug discovery to advanced materials.

References

-

Tully, M. et al. (2012). Phospha-Michael additions to activated internal alkenes: steric and electronic effects. Dalton Transactions. Available at: [Link]

-

Li, J. et al. (2009). Michael Addition of Amines to Activated Alkenes Promoted by Zn/NH4Cl System. Chemical Research in Chinese Universities. Available at: [Link]

-

BYJU'S. (n.d.). Michael Addition Mechanism. BYJU'S. Available at: [Link]

-

Lowe, A. B. (2014). CHAPTER 5: Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation. Thiol-X Chemistries in Polymer and Materials Science. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. Available at: [Link]

-

Bull, J. A. et al. (2021). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry. Available at: [Link]

- Snyder, H. R., Anderson, H. V., & Hallada, D. P. (1951). The Diels-Alder Reaction with Α, Β-unsaturated Sulfones and Sulfonyl Chlorides. Journal of the American Chemical Society.

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

-

Snyder, H. R., & Hallada, D. P. (1952). Diels-Alder Reactions of α,β-Unsaturated Sulfonyl Compounds. Journal of the American Chemical Society. Available at: [Link]

-

Nakayama, J. et al. (1994). Oxidation of Congested Thiophene 1,1-Dioxides with m-Chloroperbenzoic Acid. Tetrahedron Letters. Available at: [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]

-

Kucharov, M. et al. (2017). Oxidation and isomerism of thietane-containing heterocycles. Russian Journal of General Chemistry. Available at: [Link]

-

Snyder, H. R., & Hallada, D. P. (1954). α,β-Unsaturated Sulfonyl Compounds in the Diels—Alder Reaction. II. Journal of the American Chemical Society. Available at: [Link]

-

The Organic Chemistry Tutor. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. Available at: [Link]

-

Unknown. (n.d.). 3:7) The Diels – Alder reaction: α,β-Unsaturated carbonyl compounds undergoes an important and useful reaction with conjugated dienes. University of Babylon. Available at: [Link]

-

Li, Z. et al. (2019). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Hamdouni, Y. et al. (2018). Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate. IUCrData. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of Ethyl 2-(1,3-dithietan-2-ylidene)-2-carboxyacetate. PrepChem.com. Available at: [Link]

-

Procter, D. J. et al. (2021). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses. Available at: [Link]

-

Kellou, S. et al. (2017). Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. IUCrData. Available at: [Link]

-

Beyzaei, H., Aryan, R., & Moghadas, H. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Thermochemical Properties of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate

Abstract

Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate is a novel heterocyclic compound featuring a strained four-membered thietane 1,1-dioxide ring coupled with an α,β-unsaturated ester moiety. As with many novel chemical entities in pharmaceutical and materials science, a thorough understanding of its thermochemical properties is paramount for predicting stability, reactivity, and ensuring safety during development, manufacturing, and storage. This guide provides a comprehensive framework for the complete thermochemical characterization of this target molecule, outlining both state-of-the-art computational prediction methodologies and rigorous experimental validation techniques. We detail the causality behind protocol design, emphasizing self-validating systems to ensure data integrity for this and structurally related compounds.

Introduction: The Significance of Thermochemical Data

The thietane 1,1-dioxide scaffold is of growing interest in medicinal chemistry due to its unique stereochemical properties and its role as a bioisostere.[1][2] The title compound, this compound, combines this strained ring with a reactive exocyclic double bond, making its thermal behavior non-trivial. Key thermochemical parameters such as the standard enthalpy of formation (ΔfH⦵), thermal decomposition temperature (Td), and heat capacity (Cp) are critical for:

-

Process Safety and Hazard Analysis: Identifying exothermic decomposition events and predicting thermal runaway potential.

-

Reaction Energetics: Calculating the enthalpy of reaction for synthesis and derivatization steps, aiding in process optimization.

-

Stability and Shelf-Life: Establishing safe storage conditions and predicting degradation pathways.

-

Computational Modeling: Providing benchmark data for refining theoretical models of strained organosulfur compounds.[3][4][5]

Given the absence of published experimental data for this specific molecule, this document serves as a predictive and procedural guide for its complete thermochemical workup.

Part I: Computational Thermochemistry Workflow

Before undertaking resource-intensive experimental work, in silico methods provide invaluable estimations of thermochemical properties. For organosulfur compounds, standard atomization approaches can be inaccurate; therefore, more sophisticated methods like hypohomodesmotic reaction schemes are recommended to achieve chemical accuracy.[3][5][6]

Recommended Computational Protocol

A robust computational protocol involves geometry optimization followed by frequency and energy calculations using a high-level composite method.

Step 1: Conformational Analysis & Geometry Optimization

-

Perform an initial conformational search using a computationally inexpensive method (e.g., MMFF94).

-

Optimize the lowest energy conformers using a Density Functional Theory (DFT) method, such as B3LYP with a 6-31G(d) basis set.

Step 2: Vibrational Frequency Calculation

-

Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31G(d)) to confirm a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

Step 3: Single-Point Energy Calculation

-

To improve accuracy, perform a single-point energy calculation on the optimized geometry using a more advanced and computationally intensive method. The Gaussian-4 (G4) composite method is highly recommended for its accuracy with organosulfur compounds.[5]

Step 4: Calculation of Enthalpy of Formation (ΔfH⦵)

-

Use a hypohomodesmotic reaction scheme. This involves creating a balanced, hypothetical reaction where the bond types and coordination numbers on both sides are conserved, minimizing error cancellation.[5] An example reaction is shown below:

-

This compound + Propane + Thietane -> Ethyl Propylideneacetate + Thietane 1,1-Dioxide + Ethene

-

-

The enthalpy of reaction (ΔrH) is calculated from the G4 energies. The ΔfH⦵ of the target molecule can then be derived using Hess's Law and known experimental ΔfH⦵ values for the other reaction components.[7]

Computational Workflow Diagram

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Sci-Hub. Thermochemistry of Small Organosulfur Compounds from ab Initio Calculations / The Journal of Physical Chemistry A, 2004 [sci-hub.ru]

- 4. semanticscholar.org [semanticscholar.org]

- 5. sci-hub.ru [sci-hub.ru]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate: Synthesis, Properties, and Medicinal Chemistry Applications

Introduction: The Rising Prominence of the Thietane-1,1-dioxide Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is perpetual. Among the saturated heterocycles that have garnered significant attention, the thietane ring and its oxidized form, thietane-1,1-dioxide, have emerged as valuable motifs.[1][2][3] Unlike its more commonly encountered oxetane counterpart, the thietane moiety offers a unique combination of three-dimensionality, metabolic stability, and polarity, making it an attractive component in the design of new therapeutic agents.[1][2] The oxidation of the sulfur atom to a sulfone introduces a highly polar and rigid functional group that can act as a hydrogen bond acceptor and engage in favorable interactions with biological targets.[4] This guide provides an in-depth exploration of a specific, synthetically accessible derivative, Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate, a molecule poised at the intersection of the valued thietane-1,1-dioxide core and the reactive α,β-unsaturated ester functionality. This document will serve as a technical resource for researchers and professionals in drug development, detailing a proposed synthetic pathway, predicting its chemical and physical properties, and exploring its potential applications in medicinal chemistry.

Proposed Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(thietan-3-ylidene)acetate via Horner-Wadsworth-Emmons Olefination

The introduction of the exocyclic double bond can be efficiently achieved through a Horner-Wadsworth-Emmons (HWE) reaction.[5][6][7] This reaction involves the condensation of a stabilized phosphonate ylide with a ketone, in this case, thietan-3-one. The HWE reaction is generally preferred over the classical Wittig reaction for the synthesis of α,β-unsaturated esters as it typically provides the (E)-alkene with high selectivity and the water-soluble phosphate byproduct is easily removed during workup.[5][8]

The key starting materials for this step are thietan-3-one and triethyl phosphonoacetate. Thietan-3-one can be synthesized through various reported methods, often starting from 1,3-dihalopropanes or related precursors.[9][10]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

-

Thietan-3-one

-

Triethyl phosphonoacetate[11]

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil) and suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH suspension via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of thietan-3-one (1.0 equivalent) in anhydrous THF dropwise.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Ethyl 2-(thietan-3-ylidene)acetate.

Caption: Horner-Wadsworth-Emmons synthesis of the precursor.

Step 2: Oxidation of Ethyl 2-(thietan-3-ylidene)acetate to the Sulfone

The second step involves the selective oxidation of the sulfide in Ethyl 2-(thietan-3-ylidene)acetate to the corresponding sulfone. A variety of oxidizing agents can accomplish this transformation.[12][13] Common reagents include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and potassium permanganate. For this substrate, a method employing hydrogen peroxide in the presence of a suitable catalyst, or m-CPBA, would be effective. The use of m-CPBA is a widely adopted method for the oxidation of sulfides to sulfones, and typically requires two equivalents of the oxidant for complete conversion.[14][15] Care must be taken to avoid epoxidation of the electron-deficient double bond, although this is less likely under controlled conditions.[16]

Experimental Protocol: Sulfide Oxidation

Materials:

-

Ethyl 2-(thietan-3-ylidene)acetate

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Ethyl 2-(thietan-3-ylidene)acetate (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and quench by the addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess peroxide), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, this compound, can be purified by recrystallization or flash column chromatography if necessary.

Caption: Oxidation of the precursor to the final sulfone product.

Predicted Physicochemical and Spectroscopic Properties

While experimental data for this compound is scarce, its properties can be reliably predicted based on its structural features and data from analogous compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₁₀O₄S | Based on atomic composition. |

| Molecular Weight | 190.22 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Sulfones are generally crystalline solids at room temperature. |